Metalaxyl-M
Overview
Description
Mefenoxam, also known as metalaxyl-M, is a systemic fungicide belonging to the phenylamide class. It is widely used in agriculture to control diseases caused by oomycetes, such as Pythium and Phytophthora species. Mefenoxam is known for its effectiveness in protecting crops from root rot, downy mildew, and other fungal infections .
Mechanism of Action
Target of Action
Metalaxyl-M, also known as Mefenoxam, is a systemic fungicide primarily used to control plant diseases caused by Oomycete fungi . Its primary targets are the ribosomal RNA polymerases of these fungi .
Mode of Action
This compound interferes selectively with the synthesis of ribosomal DNA in fungal cells . This interaction inhibits mycelial growth and spore formation, thereby preventing the spread of the fungal disease .
Biochemical Pathways
The inhibition of ribosomal RNA synthesis disrupts protein synthesis, oxidative stress, lipid metabolism, and energy metabolism within the fungal cells . This disruption affects multiple biological functions, leading to the inhibition of fungal growth .
Pharmacokinetics
This compound is stable to hydrolysis under normal environmental pH values and is photolytically stable in water and soil when exposed to natural sunlight . It is also photodecomposed in UV light . Major metabolic routes include hydrolysis of the methyl ester and methyl ether oxidation of the ring-methyl groups . In soils, the most relevant metabolite is the metalaxyl acid, which is formed predominantly by soil microorganisms .
Result of Action
The action of this compound results in the inhibition of fungal growth, thereby controlling the spread of diseases caused by Oomycete fungi . This is achieved by disrupting multiple biological functions within the fungal cells, including protein synthesis, oxidative stress, lipid metabolism, and energy metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is tolerant to a wide range of pH, light, and temperature, which leads to its continued use in agriculture . It has a tendency to migrate to deeper soil horizons with a potential to contaminate groundwater, particularly in soils with low organic matter and clay content . Furthermore, the rate of application and the presence of photosensitizers such as humic acid, TiO2, H2O2, acetone, and riboflavin can accelerate its photodecomposition .
Biochemical Analysis
Biochemical Properties
Metalaxyl-M interacts with various biomolecules, primarily enzymes and proteins involved in the synthesis of ribosomal RNA . It inhibits protein synthesis in fungi, interfering with the synthesis of ribosomal RNA
Cellular Effects
This compound has been shown to disturb the metabolism of organisms at different concentrations . For instance, in earthworms, it was found to cause significant changes in endogenous metabolites, such as succinate, arginine, aspartate, urea, asparagine, alanine, trimethylamine, taurine, cysteine, serine, threonine, histidine, lysine, glucose, choline, carnitine, citric acid, alpha-ketoisovaleric acid, fumaric acid, and others . These changes indicate that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to biomolecules, leading to the inhibition of the synthesis of ribosomal RNA . This results in the inhibition of protein synthesis in fungi, thereby exerting its fungicidal effects
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to degrade within a relatively short time, with half-lives ranging from 0.27 to 10.83 days in different matrices . This indicates that the effects of this compound can change over time, with its fungicidal activity decreasing as it degrades .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . For instance, in mice, this compound induced greater hepatocellular inflammatory, necrosis, and vacuolation than rac-metalaxyl at the same exposure dosage
Metabolic Pathways
This compound is involved in various metabolic pathways. In mice, it has been found to induce changes in several metabolic pathways, particularly in the tricarboxylic acid (TCA) and urea cycles . It also induced two lipid metabolism pathway fluctuations including glycerophospholipid metabolism, glyoxylate, and dicarboxylate metabolism .
Transport and Distribution
It is known that it is easily degraded in the environment, indicating that it may be rapidly transported and distributed within cells and tissues .
Subcellular Localization
Given its mode of action, it is likely that it localizes to the sites of ribosomal RNA synthesis within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mefenoxam is synthesized through a series of chemical reactions involving the condensation of 2,6-dimethylaniline with methyl chloroformate, followed by the reaction with methoxyacetic acid. The process involves several steps, including esterification, amidation, and purification .
Industrial Production Methods: In industrial settings, mefenoxam is produced using large-scale chemical reactors. The process involves precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is formulated into various dosage forms, such as concentrates, powders, and granules, for different application methods .
Chemical Reactions Analysis
Types of Reactions: Mefenoxam undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. These reactions can alter its chemical structure and affect its fungicidal properties .
Common Reagents and Conditions:
Hydrolysis: Mefenoxam can be hydrolyzed in the presence of water, leading to the formation of its corresponding acid and alcohol derivatives.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize mefenoxam, resulting in the formation of various oxidation products.
Reduction: Reducing agents like sodium borohydride can reduce mefenoxam to its corresponding amine.
Major Products Formed: The major products formed from these reactions include the corresponding acid, alcohol, and amine derivatives of mefenoxam. These products can have different levels of fungicidal activity compared to the parent compound .
Scientific Research Applications
Mefenoxam has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Metalaxyl: Mefenoxam is the R-enantiomer of metalaxyl and is more effective at lower application rates.
Furalaxyl: Another phenylamide fungicide with similar properties but different chemical structure.
Oxadixyl: A phenylamide fungicide used for controlling oomycete pathogens.
Uniqueness: Mefenoxam’s uniqueness lies in its high systemic activity and broad-spectrum effectiveness against a wide range of fungal diseases. Its ability to be absorbed and translocated within plant tissues makes it a valuable tool for protecting crops from both external and internal infections .
Properties
IUPAC Name |
methyl (2R)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEIXNIJLIKNTD-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N([C@H](C)C(=O)OC)C(=O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8032671 | |
Record name | Metalaxyl-M | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8032671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70630-17-0 | |
Record name | (R)-Metalaxyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70630-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metalaxyl-M [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070630170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metalaxyl-M | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8032671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Alanine, N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.885 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METALAXYL-M | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1Q54ONN4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of mefenoxam?
A1: Mefenoxam specifically targets oomycetes, such as Phytophthora and Pythium species, by inhibiting the synthesis of ribosomal RNA (rRNA) []. This inhibition disrupts protein synthesis, ultimately leading to the death of the pathogen.
Q2: How widespread is mefenoxam resistance in oomycete populations?
A4: Mefenoxam resistance has been reported in various oomycete species, including Phytophthora capsici, Phytophthora erythroseptica, Pythium aphanidermatum, and Pythium irregulare, among others [, , , ]. The prevalence of resistance varies geographically and depends on factors like fungicide usage patterns and the specific oomycete species.
Q3: What are the mechanisms behind mefenoxam resistance?
A5: Several mechanisms contribute to mefenoxam resistance, including mutations in the target site of mefenoxam, the large subunit of RNA polymerase I (RPA190) []. Additionally, increased efflux of the fungicide from the pathogen's cells, mediated by transporter proteins, can also contribute to resistance [].
Q4: Is there cross-resistance between mefenoxam and other fungicides?
A6: Cross-resistance has been observed between mefenoxam and other phenylamide fungicides, such as metalaxyl, due to their similar mode of action []. Additionally, some studies report isolates with dual resistance to mefenoxam and quinone outside inhibitor (QoI) fungicides, such as fenamidone []. This highlights the importance of implementing resistance management strategies, including fungicide rotations and mixtures with different modes of action [].
Q5: Does mefenoxam resistance affect the fitness of oomycete pathogens?
A7: The impact of mefenoxam resistance on fitness varies depending on the specific pathogen and environmental factors. Some studies suggest that resistant isolates may exhibit reduced fitness compared to sensitive isolates in the absence of fungicide selection pressure. For example, mefenoxam-resistant isolates of Pythium aphanidermatum showed less mycelial growth at higher temperatures and produced fewer oospores compared to sensitive isolates [].
Q6: Can mefenoxam-resistant isolates outcompete sensitive isolates in the absence of fungicide selection?
A8: Research on Phytophthora nicotianae indicates that resistant isolates can outcompete sensitive isolates in the absence of mefenoxam, demonstrating their competitive advantage even without fungicide selection pressure []. This highlights the potential for resistant populations to persist and spread even when mefenoxam is not used.
Q7: How can mefenoxam resistance be managed in agricultural systems?
A7: Implementing integrated pest management (IPM) strategies is crucial for managing mefenoxam resistance. This includes practices like:
- Crop rotation: Rotating crops with non-host species can help to reduce pathogen populations and minimize selection pressure for resistant isolates [].
- Fungicide rotation and mixtures: Alternating between fungicides with different modes of action and using pre-mix formulations can help delay resistance development [, , ].
- Monitoring fungicide sensitivity: Regularly testing the sensitivity of pathogen populations to mefenoxam can help guide fungicide choices and resistance management strategies [].
- Using resistant cultivars: Planting cultivars with genetic resistance to oomycete pathogens can reduce reliance on fungicides and minimize selection pressure [].
- Cultural practices: Implementing good sanitation practices, such as removing infected plant debris and improving drainage, can help limit pathogen spread and disease development [, ].
Q8: What are the alternatives to mefenoxam for controlling oomycete diseases?
A8: Several alternative fungicides are available for controlling oomycete diseases, including:
- Phosphorous acid and fosetyl-Al: These fungicides are effective against a broad range of oomycetes and have a lower risk of resistance development compared to mefenoxam [].
- Other systemic fungicides: Fungicides belonging to different chemical groups, such as carboxylic acid amides (e.g., dimethomorph) and benzamides (e.g., zoxamide), offer alternative modes of action and can be incorporated into resistance management strategies [].
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